5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene is an organic compound that belongs to the class of dibenzo[a,d]cycloheptenes. This compound is characterized by a seven-membered ring structure fused with two benzene rings and a chloropropyl group attached to the ring. It is a derivative of dibenzo[a,d]cycloheptene, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene typically involves the reaction of dibenzo[a,d]cycloheptene with 3-chloropropyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: A sedating antihistamine with a similar dibenzo[a,d]cycloheptene structure.
Cycloheptene: A seven-membered cycloalkene used in organic synthesis.
Dibenzo[a,d]cycloheptene Derivatives: Various derivatives with different substituents on the cycloheptene ring.
Uniqueness
5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17Cl |
---|---|
Molecular Weight |
268.8 g/mol |
IUPAC Name |
2-(3-chloropropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C18H17Cl/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-9,11-12,18H,5,10,13H2 |
InChI Key |
AJPGFAINKYGKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.